Betamethasone 21-Acetate 17-Propionate
CAS No.: 5514-81-8
Cat. No.: VC0193699
Molecular Formula: C27H35FO7
Molecular Weight: 490.57
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 5514-81-8 |
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Molecular Formula | C27H35FO7 |
Molecular Weight | 490.57 |
IUPAC Name | [(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-acetyloxyacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate |
Standard InChI | InChI=1S/C27H35FO7/c1-6-23(33)35-27(22(32)14-34-16(3)29)15(2)11-20-19-8-7-17-12-18(30)9-10-24(17,4)26(19,28)21(31)13-25(20,27)5/h9-10,12,15,19-21,31H,6-8,11,13-14H2,1-5H3/t15-,19-,20-,21-,24-,25-,26-,27-/m0/s1 |
SMILES | CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)COC(=O)C |
Appearance | White Solid |
Melting Point | 115-123°C |
Chemical Structure and Identification
Basic Information and Nomenclature
Betamethasone 21-Acetate 17-Propionate is identified by the CAS number 5514-81-8 and possesses the molecular formula C27H35FO7 . The compound has a molecular weight of 490.6 g/mol and is characterized by a complex steroidal structure . Its IUPAC name is "[(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-acetyloxyacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate," reflecting its precise stereochemistry and functional group positioning . The compound is also known by several synonyms, including "Betamethasone dipropionate impurity D," highlighting its relationship to the pharmaceutical compound betamethasone dipropionate .
Structural Features
The structural architecture of Betamethasone 21-Acetate 17-Propionate includes several distinctive features that contribute to its chemical and biological properties. The compound contains:
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A core cyclopenta[a]phenanthrene steroid skeleton with specific stereochemistry
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A fluorine atom at position 9, which enhances potency and stability
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A hydroxyl group at position 11, contributing to its glucocorticoid activity
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An acetate ester group at position 21
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A propionate ester group at position 17
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Three methyl groups at positions 10, 13, and 16
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A ketone group at position 3, part of the α,β-unsaturated ketone system common to many corticosteroids
These structural elements collectively determine the compound's physical properties, chemical reactivity, and biological interactions, particularly with glucocorticoid receptors in biological systems.
Physical and Chemical Properties
Chemical Data and Specifications
Comprehensive Property Table
The following table summarizes the key physical, chemical, and identification data for Betamethasone 21-Acetate 17-Propionate:
Structural Identification
Advanced spectroscopic techniques including nuclear magnetic resonance (NMR), mass spectrometry, and infrared spectroscopy are typically employed to confirm the identity and purity of Betamethasone 21-Acetate 17-Propionate. The compound's unique structural features produce characteristic spectral patterns that allow for its unambiguous identification in analytical contexts .
Applications and Research Significance
Pharmaceutical Quality Control
Relationship to Betamethasone
Historical Context
Betamethasone, the parent compound from which Betamethasone 21-Acetate 17-Propionate is derived, was first patented in 1958 and has been in medical use since 1961. It is included in the World Health Organization's List of Essential Medicines due to its effectiveness and safety profile in treating a wide range of inflammatory conditions. Betamethasone 21-Acetate 17-Propionate emerged as part of the ongoing development and refinement of betamethasone derivatives, which aim to enhance the therapeutic properties of the base compound.
Structural Relationship
Betamethasone 21-Acetate 17-Propionate shares the core steroidal structure of betamethasone but features specific ester modifications at positions 17 and 21. These modifications alter the compound's lipophilicity, metabolic stability, and receptor binding characteristics, potentially affecting its pharmacokinetic and pharmacodynamic properties . Understanding these relationships helps explain how structural modifications influence the biological activity of corticosteroid compounds.
Comparative Analysis
Comparison with Similar Compounds
Betamethasone 21-Acetate 17-Propionate can be meaningfully compared with other corticosteroid derivatives, particularly those with similar ester modifications. For example, Beclomethasone 21-Acetate 17-Propionate has a chlorine atom instead of a fluorine atom in its structure, which affects its pharmacological properties and applications. Such comparisons provide valuable insights into how subtle structural changes influence the pharmacological profiles of corticosteroid compounds.
Relationship to Betamethasone Dipropionate
As an impurity of betamethasone dipropionate, Betamethasone 21-Acetate 17-Propionate differs from the parent drug in its ester configuration. While betamethasone dipropionate features propionate esters at both the 17 and 21 positions, Betamethasone 21-Acetate 17-Propionate has an acetate ester at position 21 and a propionate ester at position 17 . This structural difference affects the compound's physical properties, stability, and potentially its biological activity, making it detectable as a distinct entity in analytical assays.
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